1-Butyl-1-methylpyrrolidinium tetrafluoroborate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Electrochemical Applications

Due to their high ionic conductivity and electrochemical stability, BMPyrF4 has been explored as an electrolyte in electrochemical devices. Research suggests its potential for

- Electrochemical capacitors (supercapacitors): BMPyrF4's ability to handle high voltages makes it a promising candidate for supercapacitors, which can store large amounts of energy [].

- Dye-sensitized solar cells (DSSCs): BMPyrF4 based electrolytes have been investigated for use in DSSCs due to their ability to dissolve relevant dyes and suppress charge recombination processes [].

Organic Synthesis and Catalysis

BMPyrF4's Lewis acidic nature and ability to dissolve various organic compounds make it a useful reaction medium for organic synthesis. Studies have shown its potential as a

- Solvent or co-solvent: BMPyrF4 can be used to dissolve reactants that are insoluble in traditional solvents, facilitating organic reactions [].

- Catalyst or catalyst support: Due to its unique properties, BMPyrF4 can act as a catalyst itself or support other catalysts for various organic transformations [].

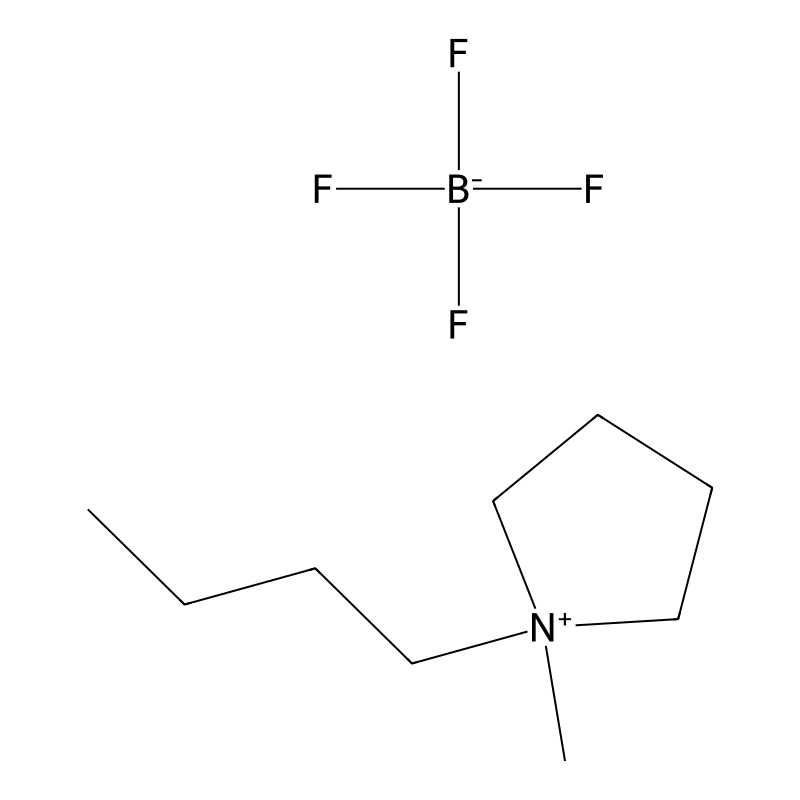

1-Butyl-1-methylpyrrolidinium tetrafluoroborate is an ionic liquid characterized by its unique molecular structure, which consists of a butyl and methyl group attached to a pyrrolidine ring, with a tetrafluoroborate anion. Its chemical formula is C₉H₂₀BF₄N, and it has a molecular weight of 229.07 g/mol. This compound is known for its low volatility and high thermal stability, making it an attractive alternative to traditional organic solvents. It is often utilized in various applications due to its favorable properties, including being a green solvent that minimizes environmental impact .

The mechanism of action of BMPY][BF4] depends on the specific application.

In Supercapacitors

BMPY][BF4] functions by transporting ions between the electrodes during charging and discharging cycles, facilitating energy storage [].

In Organic Synthesis

As an ionic solvent, BMPY][BF4] may influence reaction rates and product selectivity by solvating reactants and stabilizing intermediates through interactions with its charged components [].

In Corrosion Inhibition

BMPY][BF4] may form a protective film on the copper surface, hindering the interaction between the metal and corrosive species in the acidic environment.

The synthesis of 1-butyl-1-methylpyrrolidinium tetrafluoroborate typically involves the reaction between 1-butylpyrrolidine and methyl iodide followed by the reaction with sodium tetrafluoroborate. The general synthetic route can be summarized as follows:

- Preparation of 1-butylpyrrolidine: This can be achieved through the reaction of pyrrolidine with butyl halides.

- Quaternization: The resulting 1-butylpyrrolidine is then treated with methyl iodide to form 1-butyl-1-methylpyrrolidinium iodide.

- Anion Exchange: Finally, this iodide salt is reacted with sodium tetrafluoroborate to yield 1-butyl-1-methylpyrrolidinium tetrafluoroborate .

Interaction studies involving 1-butyl-1-methylpyrrolidinium tetrafluoroborate focus on its behavior in various chemical environments. These studies often assess its solvation properties, ionic conductivity, and interactions with different substrates or ions in solution. Understanding these interactions is crucial for optimizing its use in electrochemical applications and organic synthesis.

Several compounds share structural similarities with 1-butyl-1-methylpyrrolidinium tetrafluoroborate, including:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1-Ethyl-3-methylimidazolium tetrafluoroborate | C₇H₁₄BF₄N | Known for high thermal stability and low viscosity |

| N-Methyl-N-butylpyrrolidinium tetrafluoroborate | C₉H₁₈BF₄N | Exhibits lower toxicity compared to other ionic liquids |

| 1-Octyl-3-methylimidazolium tetrafluoroborate | C₁₁H₂₁BF₄N | Higher hydrophobicity leading to different solvation properties |

Uniqueness

The uniqueness of 1-butyl-1-methylpyrrolidinium tetrafluoroborate lies in its balance between hydrophilicity and hydrophobicity, making it versatile for various applications in both aqueous and non-aqueous environments. Its specific combination of properties allows it to function effectively as a solvent while maintaining stability under diverse conditions.

Conventional Synthesis Routes

Two-Step Quaternization-Anion Exchange

The traditional approach for synthesizing 1-butyl-1-methylpyrrolidinium tetrafluoroborate involves a two-step process comprising initial quaternization followed by anion exchange. This methodology has been extensively documented in the literature and represents the most widely adopted synthetic route for pyrrolidinium-based ionic liquids [1] [2].

The first step involves the quaternization of N-methylpyrrolidine with 1-bromobutane or 1-iodobutane to form the corresponding halide salt. This reaction typically proceeds under mild conditions at temperatures ranging from 30 to 40 degrees Celsius for 2 to 3 hours in ethanol solvent [1]. The quaternization reaction follows a classical nucleophilic substitution mechanism, where the nitrogen atom of the pyrrolidine ring attacks the electrophilic carbon of the alkyl halide, resulting in the formation of a quaternary ammonium salt.

The second step involves metathetical exchange using silver tetrafluoroborate as the anion exchange reagent. Silver tetrafluoroborate (1.0 gram, 5.14 millimoles) is added to a solution of the pyrrolidinium halide (1.09 grams, 5.14 millimoles) in ethanol (20 milliliters) and stirred at 30 to 40 degrees Celsius for 2 to 3 hours [1]. The driving force for this reaction is the precipitation of the corresponding silver halide, which is thermodynamically favorable due to the low solubility of silver halides in organic solvents [3]. The solid silver halide precipitate is subsequently filtered from the mixture, and the filtrate is evaporated to dryness, yielding the desired tetrafluoroborate salt.

This conventional method typically achieves yields ranging from 85 to 95 percent with purities exceeding 98 percent [1] [4]. However, the method introduces potential halide contaminations through the quaternization step, requiring careful purification procedures to remove residual halide impurities [5]. The presence of halide impurities can significantly affect the electrochemical and thermal properties of the final ionic liquid, making their removal crucial for applications requiring high purity materials.

Direct Synthesis Approaches

Direct synthesis approaches have been developed to circumvent the limitations associated with traditional two-step methods, particularly the formation of halide impurities and the use of expensive silver salts. These methods aim to form the desired ionic liquid in a single step, eliminating the need for subsequent purification steps [5].

One notable direct synthesis approach involves the use of methyl bis(fluorosulfonyl)imide (methyl FSI) as an alkylating agent. In this method, N-propyl-3-fluoropyrrolidine is treated directly with methyl FSI at room temperature, resulting in 100 percent conversion by nuclear magnetic resonance analysis and 85 percent isolation yield [5]. This approach eliminates the use of alkyl halides entirely, thereby preventing halide impurity formation from the outset.

Another direct synthesis strategy involves acid-base neutralization reactions. In this approach, the pyrrolidine derivative is treated directly with tetrafluoroboric acid, forming the desired tetrafluoroborate salt without the need for intermediate halide formation [2]. This method is particularly advantageous for the preparation of ionic liquids where the anion is derived from a strong acid, as the neutralization reaction is both thermodynamically and kinetically favorable.

Quaternization reactions can also be performed using non-halide alkylating agents such as dimethyl carbonate. The reaction of 1-butylpyrrolidine with dimethyl carbonate has been investigated under microwave heating conditions, achieving 100 percent yield of the pyrrolidinium methylcarbonate salt with no by-products in under 1 hour [6]. This intermediate can subsequently be converted to the tetrafluoroborate salt through anion exchange processes.

Advanced Synthetic Strategies

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a powerful technique for the preparation of pyrrolidinium tetrafluoroborate salts, offering significant advantages in terms of reaction time, energy efficiency, and yield optimization [7] [8]. The application of microwave irradiation to quaternization reactions results in rapid and uniform heating of the entire reaction mixture, leading to enhanced reaction rates and improved product quality.

The optimization of microwave-assisted quaternization reactions has been extensively studied using model systems. For pyrrolidinium salts, optimal reaction conditions typically involve microwave irradiation at 250 watts for 20 minutes, achieving yields of up to 98 percent [7]. The microwave method demonstrates significantly faster reaction kinetics compared to conventional heating, with reaction times reduced from several hours to minutes.

The enhanced efficiency of microwave-assisted synthesis can be attributed to the peculiarities of substance heating under microwave exposure. The heat generated within the reaction volume results from direct interaction of electromagnetic irradiation with the reactants, ionic liquid precursors, and solvent molecules [9]. This uniform heating mechanism eliminates hot spots and temperature gradients that are common in conventional heating methods, leading to more consistent product quality and reduced side reaction formation.

Microwave-assisted synthesis also enables precise control over reaction parameters, including temperature ramping rates, hold times, and power modulation. These capabilities allow for fine-tuning of reaction conditions to optimize both yield and selectivity. For quaternization reactions involving pyrrolidine derivatives, microwave conditions can be adjusted to minimize competing reactions such as elimination or rearrangement processes that may occur under prolonged heating conditions.

One-Pot Synthesis Methods

One-pot synthesis methods represent an attractive alternative to multi-step synthetic approaches, offering advantages in terms of atom economy, reduced waste generation, and simplified purification procedures [10] [11]. These methods aim to combine multiple synthetic transformations within a single reaction vessel, eliminating the need for intermediate isolation and purification steps.

An innovative one-pot synthetic process utilizing water as the only processing solvent has been developed for the preparation of ionic liquids. This method achieves yields of approximately 95 percent with purities greater than 99.3 weight percent in a processing time of 1 hour [10] [11]. The process requires no heating for carrying out the reaction, making it thermally self-sustainable with remarkable savings in processing energy and time.

The one-pot aqueous synthesis process involves the direct combination of appropriate starting materials in water, followed by in-situ anion exchange. The driving force for these reactions is often the preferential solvation of certain ionic species in the aqueous medium and the thermodynamic stability of the final ionic liquid product. Water serves not only as a reaction medium but also facilitates the removal of by-products through differential solubility effects.

One-pot synthesis can also be achieved through cascade reactions involving multiple bond-forming steps. For example, the direct reaction of epichlorohydrin and 1-methylimidazole in one-pot operation has been demonstrated to yield dicationic ionic liquids with tetrafluoroborate anions [12]. While this specific example involves imidazolium rather than pyrrolidinium cations, the methodology can be adapted for pyrrolidinium systems by appropriate choice of starting materials.

Solvent-Free Synthetic Protocols

Solvent-free synthesis represents an environmentally benign approach to ionic liquid preparation, eliminating the need for organic solvents and reducing waste generation [13] [14]. These protocols are particularly attractive from green chemistry perspectives, as they minimize environmental impact while often providing enhanced reaction rates due to the high concentration of reactants.

Solvent-free approaches to tetrafluoroborate salt synthesis typically involve the direct reaction of solid or liquid reactants in the absence of added solvents. For the synthesis of 1,3-diarylimidazolium tetrafluoroborate salts, solvent-free methods have been shown to proceed faster, cleaner, and in better yields than previously reported methods requiring solvents [13] [14]. The reaction proceeds under mild conditions and can be deemed as a green chemistry approach.

The implementation of solvent-free conditions often requires careful optimization of reaction parameters, including temperature, pressure, and mixing conditions. Mechanical mixing or grinding techniques may be employed to ensure adequate contact between solid reactants. In some cases, the reaction mixture may become molten during the course of the reaction due to the formation of liquid products, facilitating further reaction progress.

Solvent-free synthesis can be particularly advantageous for quaternization reactions involving ionic liquid formation, as the product itself can serve as a reaction medium for subsequent transformations. This self-catalytic effect can lead to accelerated reaction rates and improved yields compared to solution-phase reactions. However, careful temperature control is essential to prevent decomposition or unwanted side reactions that may occur at elevated temperatures in the absence of stabilizing solvents.

Purification and Characterization Techniques

Removal of Halide Impurities

The removal of halide impurities represents one of the most critical purification challenges in the synthesis of 1-butyl-1-methylpyrrolidinium tetrafluoroborate, particularly when conventional quaternization-anion exchange routes are employed. Halide contamination can significantly impact the electrochemical window, thermal stability, and physical properties of the final ionic liquid [15] [16].

Silver tetrafluoroborate-mediated anion exchange remains the most effective method for halide removal, achieving reduction of halide content to less than 20 parts per million [1] [17]. The method relies on the precipitation of the corresponding silver halide, which is thermodynamically driven by the extremely low solubility of silver halides in organic media. The silver chromate test serves as a reliable analytical method for quantifying residual halide content, providing detection limits suitable for most applications [17].

Ion exchange resin methods offer an alternative approach for halide removal that avoids the use of expensive silver salts. Anion exchange resins in the tetrafluoroborate form can effectively exchange halide anions for tetrafluoroborate anions, achieving halide removal efficiencies of 95 to 100 percent [17]. The method involves passing the halide-containing ionic liquid through a column packed with the appropriate anion exchange resin, followed by elution with organic solvents of suitable polarity.

The choice of organic solvent for anion exchange resin methods is critical and depends on the hydrophobic nature of the targeted ionic liquid. For pyrrolidinium tetrafluoroborate salts, solvent mixtures ranging from methanol to acetonitrile-dichloromethane (3:7) have been successfully employed [17]. The anion exchange proceeds in excellent to quantitative yields while simultaneously removing halide impurities, which is often a troublesome task using alternative methods.

Capillary electrophoresis has been developed as a routine analytical method for monitoring halide anions in ionic liquids. This method permits quantification of chloride and bromide anions at the parts per million level in various water-immiscible ionic liquids [16]. The method utilizes electrokinetic injection and water plug as online concentration techniques, achieving high sensitivity and selectivity for halide detection.

Water Content Minimization

Water content control is essential for maintaining the properties and performance of 1-butyl-1-methylpyrrolidinium tetrafluoroborate, as water can significantly affect viscosity, conductivity, electrochemical window, and thermal stability [18] [19]. Commercial samples typically specify water content below 500 parts per million, requiring effective drying and storage protocols [20] [4].

Karl Fischer titration represents the gold standard for water content determination in ionic liquids, providing high accuracy and specificity for water quantification [21] [22]. The method can detect water content as low as 0.1 percent and is compatible with the ionic nature of the sample matrix. For pyrrolidinium tetrafluoroborate salts, sample sizes of 1 to 100 milligrams are typically sufficient for accurate determination [21].

Vacuum drying represents the most common method for water removal from ionic liquids. The process typically involves heating the sample under high vacuum (less than 1 Pascal) at temperatures ranging from 50 to 90 degrees Celsius for 24 hours [20]. The specific temperature and duration depend on the thermal stability of the ionic liquid and the extent of water contamination. For 1-butyl-1-methylpyrrolidinium tetrafluoroborate, drying temperatures of 50 to 60 degrees Celsius are typically sufficient to achieve water content below 500 parts per million.

Molecular sieve treatment can provide an alternative or complementary approach to vacuum drying. Activated molecular sieves with appropriate pore sizes can selectively adsorb water molecules while leaving the ionic liquid intact. This method is particularly useful for ionic liquids that may be sensitive to prolonged heating or vacuum conditions. The choice of molecular sieve type and treatment conditions must be optimized based on the specific properties of the ionic liquid.

Hygroscopic storage considerations are crucial for maintaining low water content after purification. Pyrrolidinium tetrafluoroborate salts are hygroscopic and readily absorb moisture from the atmosphere [20]. Storage under inert atmosphere (nitrogen or argon) in sealed containers is essential to prevent recontamination. Desiccant packages may be included in storage containers to maintain low humidity levels.

Analytical Methods for Purity Assessment

Comprehensive purity assessment of 1-butyl-1-methylpyrrolidinium tetrafluoroborate requires a combination of analytical techniques capable of detecting different classes of impurities [23] [24]. The complex nature of ionic liquids and the variety of potential impurities necessitate multi-method approaches for complete characterization.

Nuclear magnetic resonance spectroscopy, particularly proton nuclear magnetic resonance, serves as the primary method for structural confirmation and purity assessment [23]. The technique can detect organic impurities at levels of 3 mole percent or higher, providing information about unreacted starting materials, side products, and decomposition products. Chemical shifts, multiplicities, and integration ratios provide detailed structural information that enables identification of specific impurities.

For pyrrolidinium tetrafluoroborate salts, typical proton nuclear magnetic resonance signals appear at characteristic chemical shifts: pyrrolidinium ring protons at 3.5 to 4.0 parts per million, butyl chain protons at 0.9 to 2.5 parts per million, and N-methyl protons at approximately 3.0 parts per million [20]. Deviations from expected integration ratios or the presence of additional signals can indicate impurity content or structural anomalies.

Electrospray ionization mass spectrometry provides complementary information about ionic composition and aggregation behavior [25] [26]. The technique can detect both cations and anions of ionic liquids with high sensitivity, often reaching parts per billion detection limits. For pyrrolidinium tetrafluoroborate salts, characteristic ion series include aggregated ions of the type [{cation}n+1{anion}n]+ in positive ion mode and [{anion}n+1{cation}n]- in negative ion mode [25].

Mass spectrometry can also reveal the presence of halide impurities through the observation of mixed aggregate ions containing both tetrafluoroborate and halide anions. This capability makes it a valuable tool for assessing the effectiveness of halide removal procedures and for detecting low-level contamination that may not be apparent from other analytical methods [25].

Ion chromatography coupled with mass spectrometry represents a powerful analytical platform for simultaneous quantification of multiple ionic species [15]. The method achieves detection limits in the low parts per billion range for various anions, including acetate, chloride, bromide, sulfate, and hexafluorophosphate. For ionic liquid analysis, the technique can quantify major impurities at parts per million levels, providing comprehensive assessment of anionic impurity profiles.

The combination of liquid chromatography separation with mass spectrometric detection enables the analysis of complex mixtures and provides both qualitative identification and quantitative determination of impurities. Sample preparation typically involves dilution of the ionic liquid in water or organic solvents, depending on the specific analytical requirements and the nature of the target analytes [15].

Thermogravimetric analysis provides information about thermal stability and volatile impurity content. The technique can detect water, organic solvents, and other volatile components that may not be apparent from other analytical methods. For pyrrolidinium tetrafluoroborate salts, thermal decomposition typically begins at temperatures above 200 degrees Celsius, providing a wide operational temperature window for most applications [20].

UNII

GHS Hazard Statements

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant